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Compound of Interest

Compound Name: Caffeic acid-pYEEIE

Cat. No.: B12353371

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Caffeic acid-
PYEEIE as a high-affinity probe for the study of Src Homology 2 (SH2) domain interactions.
Caffeic acid-pYEEIE is a phosphopeptide mimetic that demonstrates potent and selective
binding to the SH2 domains of Src family kinases, making it an invaluable tool for inhibitor
screening and studying signal transduction pathways.

Introduction

Src Homology 2 (SH2) domains are crucial protein-protein interaction modules that recognize
and bind to specific phosphotyrosine (pTyr) motifs, playing a pivotal role in intracellular
signaling cascades. Dysregulation of SH2 domain-mediated interactions is implicated in
numerous diseases, including cancer and inflammatory disorders, making them attractive
targets for therapeutic intervention. The pYEEI motif is a well-established consensus sequence
recognized by the SH2 domains of Src family kinases (SFKs) such as Src, Lck, and Fyn.

Caffeic acid-pYEEIE is a non-hydrolyzable phosphopeptide analog where the N-terminal
acetyl group of the conventional Ac-pYEEIE peptide is replaced with a caffeic acid moiety. This
modification results in a significant enhancement of binding affinity, with reported IC50 values in
the low nanomolar range for Src family SH2 domains. This increased affinity provides a more
robust and sensitive probe for various biochemical and biophysical assays.
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Data Presentation

The following table summarizes the quantitative binding data of Caffeic acid-pYEEIE and a
reference compound, Ac-pYEEIE, with the SH2 domains of key Src family kinases. The data is
derived from competitive fluorescence polarization assays.

Relative Affinity vs.

Compound SH2 Domain IC50 (nM)
Ac-pYEEIE
Caffeic acid-pYEEIE Src 42 ~30-fold higher
. . o Data not quantified in
Caffeic acid-pYEEIE Lck Potent binding )
primary ref.
) ) o Data not quantified in
Caffeic acid-pYEEIE Fyn Potent binding )
primary ref.
Ac-pYEEIE Src ~1300 1 (Reference)

Data is based on the findings reported by Park, S.-H., et al. (2002). Bioorganic & Medicinal
Chemistry Letters, 12(19), 2711-2714.

Experimental Protocols
Fluorescence Polarization (FP) Competition Assay

This protocol describes a competitive binding assay to determine the IC50 values of unlabelled
test compounds that inhibit the interaction between a specific SH2 domain and a fluorescently
labeled tracer peptide (e.g., a fluorescein-labeled pYEEI-containing peptide).

Materials:

Purified, recombinant SH2 domain of interest (e.g., GST-tagged Src SH2, Lck SH2)

Fluorescently labeled tracer peptide with a pYEEI motif

Caffeic acid-pYEEIE (for use as a positive control inhibitor)

Test compounds
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o Assay Buffer: 100 mM potassium phosphate, pH 7.5, 100 pg/mL bovine gamma globulin,
0.02% sodium azide.

» Black, low-binding 96-well or 384-well microplates

» Microplate reader capable of measuring fluorescence polarization

Procedure:

o Preparation of Reagents:

o Prepare a 2X stock solution of the SH2 domain in Assay Buffer. The final concentration
should be optimized to yield a significant polarization window (typically in the low to mid-
nanomolar range).

o Prepare a 2X stock solution of the fluorescently labeled tracer peptide in Assay Buffer. The
final concentration should be low (typically 1-10 nM) and well below the Kd of its
interaction with the SH2 domain to ensure assay sensitivity.

o Prepare serial dilutions of Caffeic acid-pYEEIE and test compounds in Assay Buffer at 2X
the final desired concentrations.

e Assay Setup:

o Add 50 pL of the 2X SH2 domain stock solution to each well of the microplate.

o Add 50 pL of the 2X serial dilutions of the test compounds or Caffeic acid-pYEEIE (for
control wells) to the respective wells. For "no inhibitor" control wells, add 50 pL of Assay
Buffer.

o Add 50 pL of the 2X fluorescent tracer peptide stock solution to all wells.

o The final volume in each well will be 150 pL.

¢ Incubation:

o Incubate the plate at room temperature for 30 minutes, protected from light, to allow the
binding reaction to reach equilibrium.
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e Measurement:

o Measure the fluorescence polarization of each well using a microplate reader. Set the
excitation and emission wavelengths appropriate for the fluorophore used on the tracer
peptide (e.g., 485 nm excitation and 535 nm emission for fluorescein).

o Data Analysis:

o The IC50 value is the concentration of the test compound that causes a 50% reduction in
the binding of the fluorescent tracer to the SH2 domain.

o Plot the fluorescence polarization values against the logarithm of the inhibitor
concentration.

o Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations
Signaling Pathway Involving pYEEI Motif Recognition
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Caption: SH2 domain-mediated recruitment of Src kinase to an activated receptor tyrosine
kinase.

Experimental Workflow for SH2 Domain Inhibitor
Screening
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Caption: Workflow for a fluorescence polarization-based SH2 domain inhibitor screening assay.
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Logical Relationship of Competitive FP Assay
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Caption: Competitive binding equilibrium in a fluorescence polarization assay for SH2 domains.

 To cite this document: BenchChem. [Probing SH2 Domain Interactions with Caffeic Acid-
PYEEIE: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12353371#using-caffeic-acid-pyeeie-as-a-probe-for-
sh2-domain-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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